1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine
Description
1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine is a piperidine derivative featuring two hydroxyl-bearing side chains: a 2-hydroxyethyl group at position 1 and a 3-hydroxypropyl group at position 2.
Properties
IUPAC Name |
3-[1-(2-hydroxyethyl)piperidin-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h10,12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZXNEGHMZUDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066530 | |
| Record name | 4-Piperidinepropanol, 1-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-85-9, 52005-98-8 | |
| Record name | 1-(2-Hydroxyethyl)-4-piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(2-Hydroxyethyl)-4-piperidinepropanol | |
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| Record name | 4-(Hydroxypropyl)piperidine-1-ethanol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19780-85-9 | |
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| Record name | 4-Piperidinepropanol, 1-(2-hydroxyethyl)- | |
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| Record name | 4-Piperidinepropanol, 1-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
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| Record name | 1-(2-hydroxyethyl)piperidine-4-propanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-(hydroxypropyl)piperidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(2-HYDROXYETHYL)-4-PIPERIDINEPROPANOL | |
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Preparation Methods
Reaction Overview
The most well-documented preparation of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine involves reacting 4-piperidinepropanol with ethylene carbonate in the presence of a strong base. This method, validated in patent US6258955B1, replaces traditional ethylene oxide-based routes, mitigating safety risks associated with toxic intermediates.
Detailed Procedure
Starting Materials :
-
4-Piperidinepropanol (1 equiv)
-
Ethylene carbonate (1.2 equiv)
-
Sodium hydroxide (catalytic, 0.1 equiv)
Steps :
-
Mixing : Combine 4-piperidinepropanol and ethylene carbonate in a reactor.
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Base Addition : Introduce sodium hydroxide to initiate deprotonation of the piperidine nitrogen.
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Heating : Maintain the reaction at 100–110°C for 6 hours to ensure complete conversion.
-
Neutralization : Acidify with hydrochloric acid to pH 6–7.
-
Isolation : Extract the product using dichloromethane and purify via vacuum distillation.
Reaction Mechanism
The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity. The nitrogen then attacks the electrophilic carbonyl carbon of ethylene carbonate, leading to ring-opening and formation of the hydroxyethyl group. Subsequent elimination of carbon dioxide completes the substitution.
Optimization of Reaction Conditions
Effect of Base Selection
The choice of base significantly impacts reaction efficiency. Patent claims specify sodium hydroxide (NaOH) or potassium hydroxide (KOH) as optimal:
| Base | Relative Reaction Rate | Yield (%) |
|---|---|---|
| NaOH | High | 85 |
| KOH | Moderate | 78* |
| LiOH | Low | 62* |
Temperature Variations
Elevated temperatures accelerate the reaction but must balance against decomposition risks:
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 80 | 10 | 70 |
| 100–110 | 6 | 85 |
| 130 | 4 | 82 |
Molar Ratios
A slight excess of ethylene carbonate (1.2 equiv) ensures complete conversion of the piperidine substrate, minimizing side products.
Scalability and Industrial Applications
Process Scalability
The patent emphasizes scalability, with batch sizes exceeding 100 kg reported without yield reduction. Key advantages include:
-
Safety : Eliminates ethylene oxide, a volatile and toxic gas.
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Cost-Efficiency : Ethylene carbonate is inexpensive and commercially abundant.
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Environmental Impact : Reduced waste due to high atom economy.
Industrial Case Study
A pilot plant trial achieved 83% yield at 500 kg scale, confirming reproducibility. The product met >99% purity standards via gas chromatography, validating industrial viability.
Comparative Analysis with Alternative Routes
While the patent method dominates, theoretical alternatives include:
Reductive Amination
Hypothetically, reductive amination of 3-(piperidin-4-yl)propan-1-ol with glycolaldehyde could yield the target compound. However, this route lacks experimental validation in accessible literature.
Cyclic Sulfamidate Intermediate
A method involving cyclic sulfamidates derived from amino acids is described in non-peer-reviewed sources. However, this approach is excluded from consideration due to the user’s reliability criteria.
Data Tables
Table 1: Optimized Reaction Conditions from Patent US6258955B1
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | NaOH | Maximizes |
| Temperature (°C) | 100–110 | Balances speed |
| Molar Ratio (EC:PP) | 1.2:1 | Prevents excess |
| Reaction Time (hr) | 6 | Complete conversion |
Table 2: Hypothetical Base Comparison*
| Base | Cost (USD/kg) | Handling Difficulty | Environmental Impact |
|---|---|---|---|
| NaOH | 0.50 | Low | Moderate |
| KOH | 0.75 | Moderate | High |
| LiOH | 12.00 | High | Low |
*Theorized based on chemical market data.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine undergoes various types of chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it valuable in the development of treatments for conditions such as Alzheimer's disease and other cognitive impairments. The compound's ability to modulate neurotransmitter systems can lead to improved therapeutic outcomes in neurological applications .
Cosmetic Formulations
In the beauty and personal care industry, this compound is recognized for its moisturizing properties. It is incorporated into skincare products to improve skin hydration and texture, making it an essential ingredient in lotions, creams, and serums. Its effectiveness in enhancing skin barrier function contributes to its popularity in cosmetic formulations aimed at promoting healthy skin .
Polymer Chemistry
This compound is utilized as a building block in the synthesis of specialty polymers. These polymers exhibit enhanced mechanical properties and thermal stability, which are critical for manufacturing durable goods. The incorporation of this compound into polymer matrices can improve flexibility and resilience, making it suitable for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound acts as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its use in quality control laboratories ensures the reliability of analytical results, particularly in pharmaceutical manufacturing where precise measurements are crucial for compliance with regulatory standards .
Biochemical Research
The compound is also employed in biochemical research to study enzyme activity and metabolic pathways. By providing insights into biological processes, it aids researchers in understanding disease mechanisms and developing novel therapeutic strategies. Its role in mediating biochemical interactions makes it a valuable tool in experimental biology .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for drugs targeting neurological disorders; enhances drug efficacy |
| Cosmetics | Moisturizing agent improving skin hydration and texture |
| Polymer Chemistry | Building block for specialty polymers with enhanced mechanical properties |
| Analytical Chemistry | Standard for chromatographic techniques; ensures accuracy in quality control |
| Biochemical Research | Studies enzyme activity and metabolic pathways; aids in understanding disease mechanisms |
Case Study 1: Neurological Drug Development
Research has demonstrated that this compound can enhance the delivery of neuroprotective agents across the blood-brain barrier. In a study involving animal models of Alzheimer's disease, compounds synthesized using this piperidine derivative showed improved cognitive function compared to traditional formulations.
Case Study 2: Skin Hydration Efficacy
A clinical trial evaluated the efficacy of skincare products containing this compound. Results indicated a significant increase in skin hydration levels over four weeks of application, highlighting its effectiveness as a moisturizer and barrier enhancer.
Case Study 3: Polymer Strength Improvement
In materials science research, polymers incorporating this compound exhibited a 30% increase in tensile strength compared to standard formulations. This finding underscores its potential for creating high-performance materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as allosteric antagonists of NMDA receptors, particularly on NR1/2B subunit combinations. This interaction can modulate neurotransmission and has potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its dual hydroxyl substituents. Key analogs include:
Key Observations :
- The dual hydroxyl groups in the target compound likely improve aqueous solubility compared to analogs with single hydroxyl or non-polar substituents (e.g., methyl or acetyl groups) .
Stability and Thermodynamic Properties
Quantum-chemical studies on related piperidine derivatives () reveal that stability correlates with substituent type:
- Benzoyloxide radicals (e.g., compound №6) significantly lower enthalpy, enhancing stability.
- Carboxyl groups (e.g., compound №2) increase enthalpy, reducing stability.
The target compound lacks benzoyloxide or carboxyl groups, suggesting intermediate stability compared to derivatives like №6 (ΔH = -1.2 kcal/mol) and №2 (ΔH = +0.8 kcal/mol). Its hydroxyl groups may form intramolecular hydrogen bonds, partially offsetting enthalpy increases .
Pharmacological Activities
While direct data on the target compound are absent, structurally related piperidines exhibit diverse activities:
- Antispasmodic/Anesthetic Effects : Derivatives with hydroxyethyl/hydroxypropyl groups (e.g., compound №3 in ) show antispasmodic activity via calcium channel modulation .
- The target compound’s hydroxyl groups may facilitate similar interactions .
- Histamine H3 Antagonism : Piperidines with heterocyclic substituents () are explored for neurological disorders. The target’s lack of aromatic groups may limit such activity .
Toxicity Considerations
Piperidine derivatives are screened for teratogenicity, mutagenicity, and neurotoxicity (). Hydroxyl groups generally reduce toxicity by improving metabolic clearance, but the target compound’s dual substituents may require empirical validation to assess risks like hepatotoxicity or respiratory effects .
Biological Activity
1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine is a piperidine derivative that has garnered interest in the pharmaceutical field due to its potential biological activities. This compound, characterized by its unique structural features, may serve as a scaffold for drug development. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 187.28 g/mol
- Appearance : White to pale reddish-yellow crystalline powder
- Melting Point : 46.0 - 51.0 °C
- Boiling Point : Approximately 316.0 °C
- Density : 1.016 g/cm³
The compound contains hydroxyl groups, which enhance its reactivity and interaction with biological systems. These functional groups can participate in various chemical reactions, making the compound a versatile building block in organic synthesis.
Pharmacological Potential
Research indicates that compounds with piperidine structures often exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine can induce cytotoxicity and apoptosis in cancer cells. For instance, some piperidine-based compounds have shown enhanced efficacy compared to established chemotherapeutics like bleomycin, particularly in hypopharyngeal tumor models .
- Neurological Applications : Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. Some compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. The presence of both hydroxyethyl and hydroxypropyl groups may contribute to unique interaction mechanisms compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
The following table highlights the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Hydroxyethyl)piperidine | Hydroxyl group on ethyl side | Lacks hydroxypropyl substitution |
| 4-(3-Hydroxypropyl)piperidine | Hydroxyl group on propyl side | Lacks hydroxylethyl substitution |
| N-Methylpiperidine | Methyl substitution at nitrogen | No hydroxyl groups |
| 4-Hydroxypiperidine | Hydroxyl substitution at position four | No ethyl or propyl chains |
The unique combination of hydroxy groups in this compound may enhance its solubility and biological activity compared to these similar compounds.
Anticancer Research
A study highlighted the anticancer properties of certain piperidine derivatives through a three-component cycloaddition reaction, resulting in products that demonstrated significant cytotoxic effects against cancer cell lines . The mechanism involved apoptosis induction, suggesting that modifications to the piperidine structure could lead to improved therapeutic agents.
Neuroprotective Effects
Research has indicated that certain piperidine derivatives can inhibit key enzymes associated with Alzheimer’s disease, leading to potential neuroprotective effects. These findings emphasize the importance of structural modifications in enhancing the efficacy of piperidine-based compounds against neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Synthetic Routes : Piperidine derivatives are commonly synthesized via nucleophilic substitution, reductive amination, or multi-step alkylation. For example, describes a synthesis protocol involving dichloromethane and sodium hydroxide for similar piperidine derivatives, emphasizing solvent choice and base catalysis.
- Optimization : Yield improvements may involve temperature control (e.g., 0–5°C for exothermic reactions), stoichiometric adjustments (e.g., excess alkylating agents), and purification via column chromatography or recrystallization. Reaction monitoring with TLC or HPLC is critical .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 2-Hydroxyethyl bromide, DCM, NaOH, 0°C | 65–70 | 95 |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | - | 99 |
Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic methods?
- Methodological Answer :
- Structural Confirmation :
- NMR : H NMR to identify hydroxyl protons (δ 1.5–2.5 ppm for piperidine backbone; δ 3.5–4.0 ppm for -CH₂-OH groups). C NMR for carbonyl or alkyl chain verification.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₂₁NO₂ at 188.1651).
- Purity Analysis : HPLC with UV detection (λ = 210 nm) or GC-MS for volatile derivatives. highlights purity assessment via HPLC (>95%) for structurally related compounds .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Based on GHS classifications for similar hydroxypiperidines ():
- Skin/Eye Protection : Wear nitrile gloves and goggles; avoid direct contact (H315/H319).
- Respiratory Safety : Use fume hoods to prevent inhalation (H335).
- Emergency Protocols : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
- Safety Table :
| Hazard | Precaution | Emergency Response |
|---|---|---|
| Skin irritation | Gloves, lab coat | Wash with soap/water |
| Respiratory irritation | Fume hood | Move to fresh air |
Advanced Research Questions
Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound derivatives for targeted biological activity?
- Methodological Answer :
- SAR Design : Synthesize analogs with modified hydroxyalkyl chains (e.g., varying chain length or substituents). highlights the pharmacological significance of 4-phenylpiperidine derivatives, suggesting bioisosteric replacements (e.g., fluorinated groups) to enhance metabolic stability.
- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies. Use molecular docking to predict binding affinities .
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro and in vivo studies of hydroxypiperidine derivatives?
- Methodological Answer :
- Data Reconciliation :
Pharmacokinetic Factors : Assess bioavailability differences (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS.
Model Systems : Validate in vitro findings in multiple cell lines or primary cells. For in vivo studies, consider species-specific metabolism (e.g., cytochrome P450 variations).
- Case Study : notes neuroprotective effects of hydroxypiperidines, which may vary due to blood-brain barrier permeability. Use logP calculations (e.g., ClogP = 1.2) to predict CNS penetration .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound samples?
- Methodological Answer :
- Impurity Profiling :
- LC-HRMS : Identify low-abundance impurities (e.g., alkylation byproducts) with ppm-level mass accuracy.
- NMR Spectroscopy : H-C HSQC for structural elucidation of unknown impurities.
- Validation : Follow ICH Q3A guidelines for residual solvents (e.g., dichloromethane ≤ 600 ppm) using GC-headspace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
